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5-Carbamoyloxolane-2-carboxylic acid
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Overview
Description
5-Carbamoyloxolane-2-carboxylic acid is a compound with the molecular formula C6H9NO4. It is also known by its IUPAC name, (2R,5S)-5-carbamoyltetrahydrofuran-2-carboxylic acid. This compound is characterized by the presence of a carbamoyl group and a carboxylic acid group attached to an oxolane ring. It is a white powder that is soluble in water and commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyloxolane-2-carboxylic acid can be achieved through several methods. One common method involves the biocatalytic desymmetrization of meso cis-pyrrolidinedicarboxamide using an amidase enzyme from Rhodococcus erythropolis AJ270. This enzyme exhibits high selectivity for the hydrolysis of the (2S)-amide group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic processes due to their high selectivity and efficiency. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of biocatalysts also reduces the need for harsh chemical reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-Carbamoyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Carbamoyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Another carboxylic acid with a similar structure but different functional groups.
5-Carbamoyltetrahydrofuran-2-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
5-Carbamoyloxolane-2-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its high selectivity in enzyme-catalyzed reactions makes it valuable in various research and industrial applications.
Biological Activity
5-Carbamoyloxolane-2-carboxylic acid, a chiral compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol, has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a five-membered oxolane ring with a carbamoyl group at the 5-position and a carboxylic acid group at the 2-position. This unique configuration allows the compound to engage in diverse chemical reactions and biological interactions.
Property | Value |
---|---|
Molecular Formula | C6H9NO4 |
Molecular Weight | 159.14 g/mol |
CAS Number | 1592717-89-9 |
IUPAC Name | (2R,5S)-5-carbamoyloxolane-2-carboxylic acid |
Biological Activity
Research indicates that this compound exhibits potential biological activities , particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Its unique structure allows it to interact with cellular targets involved in cancer proliferation and survival .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions with biomolecules, potentially leading to:
- Inhibition of Enzymatic Activity : By binding to enzyme active sites, it may inhibit critical pathways involved in cell growth and division.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Study on Anticancer Activity
In a recent study, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated notable inhibition zones, suggesting that this compound could be developed into an effective antimicrobial agent .
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To further elucidate the pharmacokinetics and therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
- Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-carbamoyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) |
InChI Key |
YRMFPCPZWAVWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C(=O)N)C(=O)O |
Origin of Product |
United States |
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